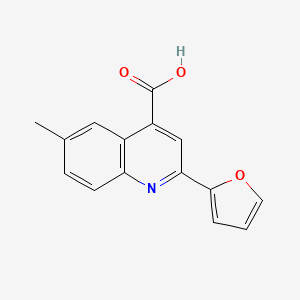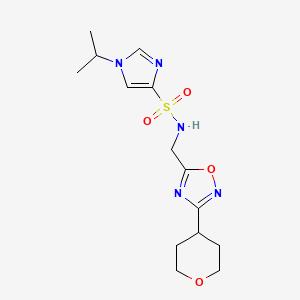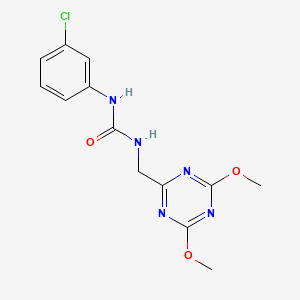
2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan platform chemicals (FPCs) are a group of compounds derived from biomass, such as furfural and 5-hydroxy-methylfurfural . They are used in a variety of applications, including the synthesis of pharmaceuticals, dyes, and polymeric materials .
Molecular Structure Analysis
While the specific molecular structure of “2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid” is not available, furan derivatives generally contain a five-membered ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
Furan derivatives can undergo a variety of reactions, including hydroarylation, oligomerization, and decarboxylation . The specific reactions that “2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid” can undergo are not specified in the literature I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 2-furanacetic acid, a related compound, is a solid at room temperature with a melting point of 64-69 °C .Scientific Research Applications
- Furan derivatives, including those containing quinoline moieties, have attracted attention due to their antibacterial properties . Researchers have explored the synthesis and biological activity of novel furan derivatives to combat microbial resistance.
- Furan-containing compounds have demonstrated anticancer activity . The furan-quinoline structure might offer a novel scaffold for developing targeted anticancer agents.
- Furan derivatives have been investigated for neuroprotective properties . Considering the quinoline component’s relevance to neurological disorders, this compound could be explored in neuroprotection studies.
- Furan-2-boronic acid, a related compound, is used in Suzuki reactions for synthesizing β-furyl-α,β-unsaturated aldehydes . The furan-quinoline acid could similarly participate in diverse synthetic transformations.
Antibacterial Activity
Anticancer Research
Neuroprotective Effects
Suzuki Reactions and Synthetic Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(furan-2-yl)-6-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-9-4-5-12-10(7-9)11(15(17)18)8-13(16-12)14-3-2-6-19-14/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBHSLZEZGOOAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-Dichlorophenoxy)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2566386.png)


![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2566393.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide](/img/structure/B2566394.png)
![6-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2566395.png)
![4-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2566396.png)
![N-[(3-Imidazol-1-ylcyclobutyl)methyl]but-2-ynamide](/img/structure/B2566398.png)

![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2566402.png)

